molecular formula C13H18O3 B8500663 3,4-Diisopropoxybenzaldehyde

3,4-Diisopropoxybenzaldehyde

Cat. No.: B8500663
M. Wt: 222.28 g/mol
InChI Key: MDWHWNRETVPUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diisopropoxybenzaldehyde is a substituted benzaldehyde derivative featuring two isopropoxy groups at the 3- and 4-positions of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its sterically hindered structure, due to the bulky isopropoxy substituents, influences its reactivity and solubility, making it distinct from simpler alkoxy- or hydroxy-substituted benzaldehydes . For instance, Banwell et al. (2011) reported its use in pyrrole alkaloid synthesis with a moderate yield of 7%, highlighting its role in complex heterocyclic frameworks .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3,4-di(propan-2-yloxy)benzaldehyde

InChI

InChI=1S/C13H18O3/c1-9(2)15-12-6-5-11(8-14)7-13(12)16-10(3)4/h5-10H,1-4H3

InChI Key

MDWHWNRETVPUMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 3,4-Diisopropoxybenzaldehyde, emphasizing substituent effects, synthetic yields, and applications:

Compound Name Substituents (Position 3, 4) Synthetic Yield (%) Key Findings/Applications References
This compound Isopropoxy, Isopropoxy 7% Used in pyrrole alkaloid synthesis; steric hindrance reduces reactivity but enhances selectivity. Banwell (2011)
Veratraldehyde Methoxy, Methoxy 44% High-yield precursor for lignans and flavonoids; less steric hindrance improves reactivity. Yadav (2009)
3-Isopropoxy-4-methoxybenzaldehyde Isopropoxy, Methoxy 6–9% Sulfated derivatives show moderate yields; used in lamellarin alkaloid synthesis. Iwao (2010)
4-Isopropoxy-3-methoxybenzaldehyde Methoxy, Isopropoxy 13% Positional isomer with higher yield than 3,4-diisopropoxy analog; applications in heterocycles. Jia (2011)
3-Benzyloxy-4-methoxybenzaldehyde Benzyloxy, Methoxy 14% Bulky benzyl group increases lipophilicity; used in natural product synthesis. Opatz (2008)

Substituent Effects on Reactivity and Yield

  • Steric Hindrance : The isopropoxy groups in this compound introduce significant steric bulk, reducing reaction rates in nucleophilic aromatic substitutions compared to methoxy-substituted analogs like veratraldehyde. This hindrance, however, enhances selectivity in multi-step syntheses .
  • Electronic Effects : Both isopropoxy and methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. However, methoxy groups exhibit stronger electron-donating effects, leading to higher reactivity in veratraldehyde derivatives .
  • Yield Trends : Veratraldehyde (44% yield) outperforms isopropoxy-substituted analogs due to its smaller substituents and lower steric demands. Positional isomers (e.g., 4-isopropoxy-3-methoxybenzaldehyde) show intermediate yields (13%), suggesting that substituent arrangement also impacts synthetic efficiency .

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